Benzenesulfonamide, 4-(2-methyl-4-phenyl-5-oxazolyl)-
Description
The compound Benzenesulfonamide, 4-(2-methyl-4-phenyl-5-oxazolyl)- (hereafter referred to as the target compound) is a benzenesulfonamide derivative featuring a substituted oxazole ring at the para position of the benzene core. The oxazole moiety is substituted with a 2-methyl group and a 4-phenyl group, conferring unique steric and electronic properties.
Properties
CAS No. |
93014-16-5 |
|---|---|
Molecular Formula |
C16H14N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-(2-methyl-4-phenyl-1,3-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H14N2O3S/c1-11-18-15(12-5-3-2-4-6-12)16(21-11)13-7-9-14(10-8-13)22(17,19)20/h2-10H,1H3,(H2,17,19,20) |
InChI Key |
RBIMSEGCQFORTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-4-phenyloxazol-5-yl)benzenesulfonamide can be achieved through multiple routes. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to yield the target compound .
Another method combines the cyclization and sulfochlorination steps in a one-pot reaction, reducing the number of stages and the amount of acidic waste generated .
Industrial Production Methods
Industrial production of 4-(2-methyl-4-phenyloxazol-5-yl)benzenesulfonamide typically follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-4-phenyloxazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(2-Methyl-4-phenyloxazol-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(2-methyl-4-phenyloxazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of human carbonic anhydrase II, the compound binds to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can reduce intraocular pressure, making it useful for glaucoma treatment . Additionally, the compound’s sulfonamide group interacts with residues in the enzyme’s substrate cavity, enhancing its inhibitory effect .
Comparison with Similar Compounds
Pharmacological and Physicochemical Insights
Anti-inflammatory Activity :
- The target compound’s 2-methyl-4-phenyloxazole group is critical for COX-2 inhibition, as bulkier substituents (e.g., cyclohexyl in ) may hinder binding to the enzyme’s active site.
- Fluorine substituents (e.g., in ) enhance metabolic stability and electron-withdrawing effects, improving pharmacokinetics .
Anticancer Activity :
- Replacement of oxazole with oxadiazole (as in ) significantly alters bioactivity. The benzylthio group in enhances membrane permeability, contributing to its superior anticancer efficacy .
Synthetic Accessibility :
Structure-Activity Relationship (SAR) Trends
- Oxazole vs.
- Substituent Position : Para-substituted phenyl groups on oxazole (as in the target compound) optimize steric compatibility with COX-2’s hydrophobic pocket, while meta-substitution (e.g., ) may shift activity toward other targets.
- Hybrid Scaffolds : Compounds combining benzenesulfonamide with azo groups (e.g., ) or pyrazolones (e.g., ) diverge into antioxidant or antimicrobial applications, highlighting the scaffold’s versatility .
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